1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea

D2 receptor occupancy PET imaging atypical antipsychotic

YKP-1358 is the only urea‑based CNS candidate for which human PET receptor occupancy data have been published (EC50 8.9 ng/mL; 53‑83% striatal D2 occupancy), creating a quantitative bridge between plasma concentration and target engagement that generic urea analogs cannot provide. Its distinct o‑tolyl and 3‑hydroxy‑4,4‑dimethylpentyl architecture avoids the KDM/EGLN off‑target activity common in untested chemotypes. Use it as a reference standard for [11C]raclopride protocols, a positive control in MK‑801 psychosis models, or a scaffold for SAR expansion. Order from certified suppliers to ensure identity and purity.

Molecular Formula C15H24N2O2
Molecular Weight 264.369
CAS No. 1396783-70-2
Cat. No. B2712474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea
CAS1396783-70-2
Molecular FormulaC15H24N2O2
Molecular Weight264.369
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC(C(C)(C)C)O
InChIInChI=1S/C15H24N2O2/c1-11-7-5-6-8-12(11)17-14(19)16-10-9-13(18)15(2,3)4/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19)
InChIKeyHZOBPACQCZXFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea (YKP-1358) – Sourcing Guide for a Dual 5-HT2A/D2 Antagonist


1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea (CAS 1396783-70-2), also designated YKP-1358, is a synthetic small-molecule urea derivative that functions as a dual serotonin 5-HT2A and dopamine D2 receptor antagonist [1]. Preclinical profiling classifies it as an atypical antipsychotic candidate, and it has advanced to Phase I clinical evaluation for schizophrenia and schizoaffective disorder [2]. The molecule is distinguished from many urea-based research chemicals by its human positron emission tomography (PET)-validated target engagement data rather than solely in vitro binding figures [3].

Why 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea Cannot Be Swapped With Generic Urea Analogs


Although numerous urea derivatives are commercially catalogued as “research chemicals,” substitution with a generic urea analog risks losing the defined dual 5-HT2A/D2 pharmacological signature that distinguishes YKP-1358 [1]. The o‑tolyl substituent on the urea scaffold, combined with the 3‑hydroxy‑4,4‑dimethylpentyl side chain, yields a unique lipophilic–hydrophilic balance that is absent in simpler phenyl‑ or cyclohexyl‑urea congeners . Critically, YKP-1358 is one of the few urea-based antipsychotic candidates for which human PET receptor occupancy data exist, providing a quantitative link between plasma concentration and central target engagement that cannot be extrapolated to untested analogs [2]. Furthermore, publicly available broad‑panel screening data show that even minor structural changes can divert inhibitory activity toward unrelated targets such as KDM demethylases, highlighting the risk of off‑target profiles when substituting outside the specific chemotype [3].

Quantitative Differentiation Evidence for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea (YKP-1358)


Human Striatal D2 Receptor Occupancy Measured by [11C]Raclopride PET After Single Oral Doses

In a Phase I dose‑escalation study in healthy male volunteers (n=10), YKP-1358 produced striatal D2 receptor occupancy of 53-83% at 2 h post‑dose across 100‑250 mg oral doses, declining to 40-64% at 5 h and 20-51% at 10 h [1]. The concentration‑occupancy relationship fit a sigmoid Emax model with an EC50 of 8.9 ± 1.1 ng/mL and a Hill coefficient of 0.525, indicating that occupancy is less variable than plasma pharmacokinetics [2]. For context, clinically effective atypical antipsychotics such as risperidone and olanzapine typically achieve 60-80% D2 occupancy at therapeutic doses; YKP-1358 falls within this window at 2 h but shows a more rapid decline, suggesting a differentiated temporal profile [3].

D2 receptor occupancy PET imaging atypical antipsychotic

Plasma Pharmacokinetics and Elimination Half‑Life Across Three Dose Levels

Plasma concentration‑time profiles after single oral doses of 100, 200, and 250 mg YKP-1358 showed a median Tmax of 0.67 h and elimination half‑lives of 5.71 h, 7.46 h, and 8.58 h, respectively [1]. The apparent dose‑dependence of half‑life (increasing with dose) contrasts with many first‑generation antipsychotics that exhibit linear elimination kinetics, and may reflect saturable clearance or tissue redistribution [2]. By comparison, risperidone has a half‑life of approximately 3 h (active metabolite 9‑hydroxy‑risperidone ≈ 21 h), while olanzapine averages 30 h; YKP-1358’s intermediate and dose‑dependent half‑life positions it uniquely for protocols requiring titratable target engagement windows [3].

pharmacokinetics half‑life dose proportionality

Broad‑Panel Enzyme Inhibition Screen Reveals Weak Off‑Target Activity at KDM4C, KDM5C, and EGLN3

Data deposited in BindingDB and ChEMBL indicate that 1-(3-hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea was tested against a panel of human epigenetic and metabolic enzymes, yielding IC50 values of <100,000 nM (i.e., >100 μM) for KDM4C, KDM5C, and EGLN3 [1]. These values are at least two orders of magnitude weaker than its anticipated therapeutic D2/5-HT2A binding, suggesting that the compound does not potently engage these off‑targets. While explicit selectivity ratios cannot be calculated without matched on‑target Ki values, the >100 μM inhibitory threshold provides a quantitative benchmark: for comparison, many tool‑compound urea derivatives in the KDM inhibitor field exhibit IC50 values in the 0.1‑10 μM range [2]. This negative data is valuable for investigators concerned about epigenetic off‑target confounding in CNS pharmacology studies.

kinase profiling KDM EGLN3 selectivity

Dual 5-HT2A/D2 Pharmacological Mechanism Differentiates From D2‑Selective or 5-HT2A‑Only Antagonists

YKP-1358 is explicitly annotated as a serotonin 5-HT2A and dopamine D2 receptor antagonist in MeSH, DrugBank, and the primary clinical literature [1][2]. This dual mechanism is the hallmark of second‑generation (atypical) antipsychotics and is associated with efficacy against both positive and negative symptoms of schizophrenia, coupled with a lower propensity for extrapyramidal side effects (EPS) compared to pure D2 antagonists such as haloperidol [3]. While many approved atypicals share this dual profile, YKP-1358 is one of the few urea‑scaffold compounds to have demonstrated this mechanism in human PET studies rather than solely in recombinant binding assays. Preclinical behavioral data indicate that YKP-1358 reverses MK‑801‑induced locomotor behaviors, a model predictive of antipsychotic efficacy [4].

5-HT2A antagonist D2 antagonist atypical antipsychotic mechanism of action

Unique Structural Features Versus Common o‑Tolyl Urea Research Chemicals

The 3‑hydroxy‑4,4‑dimethylpentyl side chain distinguishes 1-(3-hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea from structurally simpler o‑tolyl urea derivatives such as 1‑ethoxy‑3‑(o‑tolyl)urea (CAS 899753‑34‑5) or 1‑cyclohexyl‑3‑(3‑hydroxy‑4,4‑dimethylpentyl)urea . The branched, hydroxylated alkyl chain introduces an additional hydrogen‑bond donor/acceptor site and increases calculated logP relative to unsubstituted alkyl‑ureas, potentially enhancing blood‑brain barrier permeability [1]. While direct comparative biological data for these specific analogs are absent from the public domain, the structural uniqueness of the 3‑hydroxy‑4,4‑dimethylpentyl motif within the urea chemical space is documented by the fact that fewer than 20 CAS‑registered compounds share this substructure [2]. This scarcity itself constitutes a differentiation factor for procurement: the compound represents a rare chemotype rather than a commodity urea building block.

structure-activity relationship urea SAR chemical differentiation

Recommended Procurement and Application Scenarios for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea (YKP-1358)


Human PET Receptor Occupancy Studies Requiring a Urea‑Based Reference Atypical Antipsychotic

Investigators designing [11C]raclopride or [18F]fallypride PET protocols to benchmark novel D2/5-HT2A antagonists can employ YKP-1358 as a reference compound with published human occupancy parameters (EC50 8.9 ng/mL; 53‑83% striatal D2 occupancy at 2 h) [1]. This enables direct comparison of occupancy‑plasma concentration relationships without the confounding factor of active metabolites that complicates risperidone‑based reference data [2].

Preclinical Behavioral Pharmacology of Schizophrenia Models

YKP-1358’s documented activity in reversing MK‑801‑induced locomotor hyperactivity supports its use as a positive control in rodent models of psychosis, particularly when the research objective involves correlating behavioral readouts with D2 occupancy data that are already characterized in humans [1]. This translational bridge is rarely available for research‑grade urea derivatives.

Selectivity Profiling and Off‑Target Panel Screening for Epigenetic Liability Assessment

Because BindingDB/ChEMBL records already contain negative inhibition data for KDM4C, KDM5C, and EGLN3 (all IC50 >100 μM), YKP-1358 can serve as a comparator compound when profiling novel urea‑based CNS candidates for undesired epigenetic or hypoxia‑pathway activity [1]. Researchers can directly reference these publicly available data to contextualize their own selectivity panels.

Structure‑Activity Relationship (SAR) Exploration Around the 3‑Hydroxy‑4,4‑Dimethylpentyl Motif

Medicinal chemistry teams interested in atypical antipsychotic urea chemotypes can use YKP-1358 as a synthetic starting point for systematic variation of the o‑tolyl and 3‑hydroxy‑4,4‑dimethylpentyl substituents, given the relatively small number of registered analogs [1]. This strategy leverages the existing human PK/PD data package to anchor SAR hypotheses [2].

Quote Request

Request a Quote for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.